

review of patents involving 5-Methoxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzaldehyde

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Comparison of Synthetic Methods for m-Nitrobenzaldehyde

m-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.^[1] Patented methods primarily focus on the nitration of benzaldehyde, with efforts to improve yield, purity, and environmental friendliness.

| Patent/Meth od | Key Reactants | Catalyst/Re agents | Yield | Purity | Key Advantages |
|---|--|---|--|--|---|
| CN10232923 4A | Benzaldehyd e, Sulfuric Acid, Nitric Acid | Not specified | Not explicitly stated, but focuses on isomer control | Crude: 99.2%, Refined: >99.9% | Controls o- isomer content to below 0.06% through optimized nitration and purification. [2] |
| Synthesis via Tris(substitut ed benzaldehyd e) diammonium[1] | Substituted Benzaldehyd e, Ammonia Water | Nitrating agent (e.g., HNO ₃ /H ₂ SO ₄) | High (not quantified in abstract) | Not specified | Mild reaction conditions and high yield. [1] |
| Method with >90% Molar Yield [3] | Not specified | Not specified | >90% | >99.8% | Environmenta lly friendly with fewer waste products. [3] |

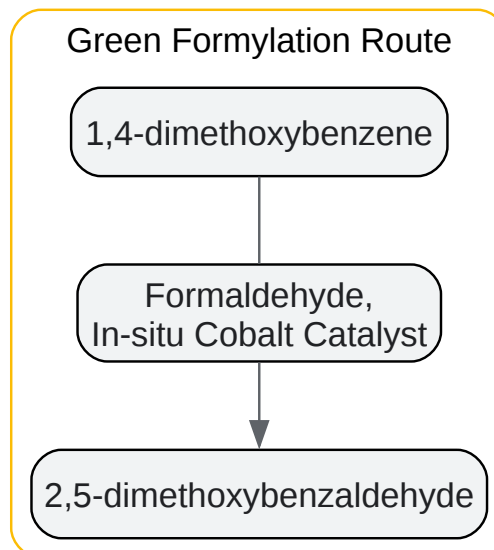
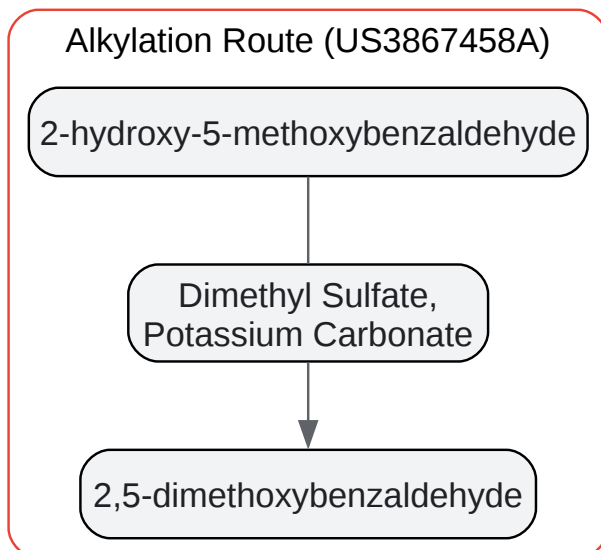
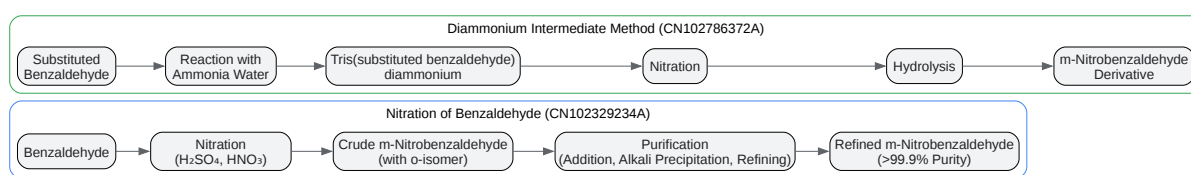
Experimental Protocols:

Method from Patent CN102329234A: The production process involves the nitration of benzaldehyde followed by addition, alkali precipitation, and refining.[\[2\]](#) Nitration conditions are regulated to control the formation of the o-position isomer to below 15%. A significant difference in the dissolvability between m-nitrobenzaldehyde and the addition products of the o-position isomer is utilized to separate the majority of the o-isomer.[\[2\]](#)

Synthesis via Tris(substituted benzaldehyde) diammonium (from Patent CN102786372A): This method uses a substituted benzaldehyde as the starting material, which first reacts with ammonia water to form tris(substituted benzaldehyde) diammonium. This intermediate then

reacts with a nitrating reagent, followed by hydrolysis to yield the m-nitrobenzaldehyde derivative. The reaction conditions are described as mild with a high yield.[1]

Synthetic Workflow for m-Nitrobenzaldehyde Production



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References

- 1. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 2. CN102329234A - Production process of m-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Meta-nitrobenzaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
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